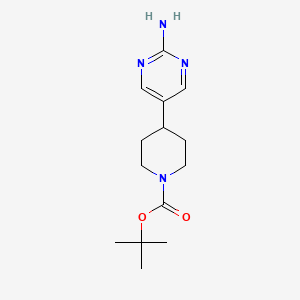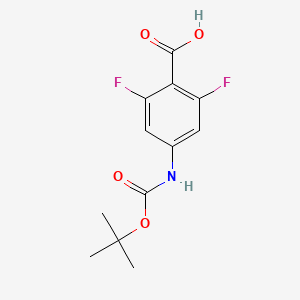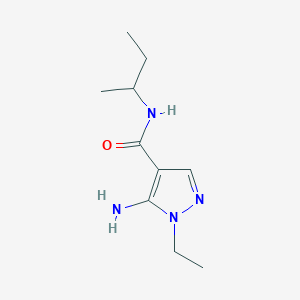![molecular formula C3H5N3O3 B11734541 (2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)
(2E)-2-[(carbamoylamino)imino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido (2E)-2-[(carbamoylamino)imino]acético es un compuesto que despierta un interés significativo en diversos campos científicos debido a su estructura química única y sus propiedades. Este compuesto se caracteriza por la presencia de grupos carbamoylamino e imino unidos a un esqueleto de ácido acético, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido (2E)-2-[(carbamoylamino)imino]acético generalmente implica la reacción de derivados de la glicina con cloruro de carbamoílo en condiciones controladas. La reacción se lleva a cabo en un medio acuoso con una base adecuada para neutralizar el ácido clorhídrico formado durante la reacción. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para garantizar la formación del producto deseado.
Métodos de producción industrial
A escala industrial, la producción de ácido (2E)-2-[(carbamoylamino)imino]acético implica el uso de reactores de flujo continuo para mantener condiciones de reacción consistentes y un alto rendimiento. El proceso incluye la purificación del producto mediante cristalización o cromatografía para alcanzar los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido (2E)-2-[(carbamoylamino)imino]acético experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo imino en un grupo amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo imino es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxo, derivados amino y derivados del ácido acético sustituidos, según el tipo de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El ácido (2E)-2-[(carbamoylamino)imino]acético tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia el compuesto por su posible papel en las vías metabólicas y las interacciones enzimáticas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico debido a sus propiedades químicas únicas.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido (2E)-2-[(carbamoylamino)imino]acético implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos bioquímicos. Las vías involucradas incluyen la modulación de la actividad enzimática y la alteración de los procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos similares
Glicina: Un aminoácido simple con un esqueleto de ácido acético similar.
Carbamoylglicina: Un compuesto con un grupo carbamoílo unido a la glicina.
Ácido iminodiacético: Contiene dos grupos imino unidos a un esqueleto de ácido acético.
Singularidad
El ácido (2E)-2-[(carbamoylamino)imino]acético es único debido a la presencia de grupos carbamoylamino e imino, que confieren una reactividad química y una actividad biológica distintas en comparación con compuestos similares. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C3H5N3O3 |
|---|---|
Peso molecular |
131.09 g/mol |
Nombre IUPAC |
(2Z)-2-(carbamoylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C3H5N3O3/c4-3(9)6-5-1-2(7)8/h1H,(H,7,8)(H3,4,6,9)/b5-1- |
Clave InChI |
QZSYGBNBQHRGKK-KTAJNNJTSA-N |
SMILES isomérico |
C(=N\NC(=O)N)\C(=O)O |
SMILES canónico |
C(=NNC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734460.png)
![N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11734463.png)
![(3R)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734468.png)
![3-cyclopropyl-1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734498.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734504.png)



![1-(difluoromethyl)-N-[(2,3-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734526.png)
![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B11734527.png)
![1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11734530.png)
![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(3R)-3-amino-3-[3-methyl-2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734535.png)
![butyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734536.png)
